甲烯胺碘化烯丙基

描述

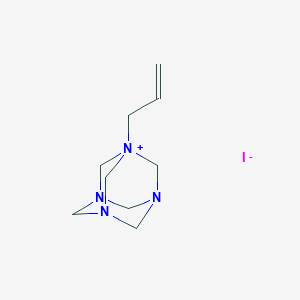

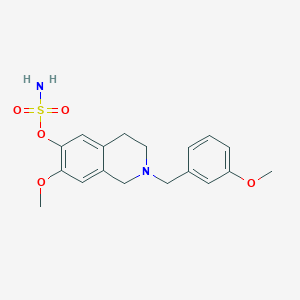

Methenamine allyl iodide is an anti-infective agent most commonly used in the treatment of urinary tract infections . Its molecular formula is C9H17IN4 and it has a molecular weight of 308.16 . The compound is also known by other names such as Allyl iodide hexamine, Allyl iodide hexamethylenetetramine, and Allyliodourotropine .

Synthesis Analysis

Methenamine allyl iodide is prepared from allyl iodide and methenamine . More detailed synthesis procedures and reactions involving alkyl iodides can be found in the literature .Molecular Structure Analysis

The molecular structure of Methenamine allyl iodide consists of carbon ©, hydrogen (H), iodine (I), and nitrogen (N) atoms. The percent composition is approximately C 35.08%, H 5.56%, I 41.18%, N 18.18% .Chemical Reactions Analysis

Alkyl iodides, such as methenamine allyl iodide, can undergo various chemical reactions. For instance, they can participate in electrochemical radical reactions, which are considered a highly efficient, clean, and green alternative to tin reagents . They can also undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

Methenamine allyl iodide is a crystalline substance . It has a melting point of approximately 148°C with decomposition . It is very soluble in water but practically insoluble in chloroform and ether .科学研究应用

癌症治疗和缺氧放射增敏

甲烯胺已被重新用于治疗癌症和胶质母细胞瘤。它与热疗、放射和化疗协同作用,阻断癌细胞生长,特别是针对大型肿瘤中休眠的、非增殖的和耐药的癌细胞克隆。甲烯胺还可以用于静脉注射和中枢神经系统感染的治疗 (Altinoz 等,2019)。

化学和催化

甲烯胺已被用作铜催化的芳基溴化物或碘化物与酚偶联反应中的支持配体,在温和条件下以优异的产率生成二芳基醚 (钱、宗和方,2012)。

对血管生成的影响

研究表明,在怀孕早期摄入甲烯胺会影响血管发育,这对于胚胎生长至关重要。使用鸡绒毛尿囊膜模型的研究表明,甲烯胺给药显着降低血管生成 (Tavakkoli 等,2020)。

拉曼检测灵敏度增强

使用核壳金纳米粒子@MIL-101 增强了对食品中甲烯胺的检测,这对于健康安全非常重要。这种方法可以对痕量的甲烯胺进行直接检测,这对食品安全标准至关重要 (蔡等,2018)。

尿路感染预防

甲烯胺已被用于预防尿路感染 (UTI)。研究表明,对于没有肾脏疾病的患者,它很有效,特别是对于短期预防 (Lee 等,2012)。

作用机制

Target of Action

Methenamine Allyl Iodide primarily targets bacteria in the urinary tract . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

The mode of action of Methenamine Allyl Iodide is driven by the formation of bactericidal formaldehyde . In an acidic environment, Methenamine Allyl Iodide is hydrolyzed to ammonia and formaldehyde . Formaldehyde possesses nonspecific antimicrobial activity by denaturing proteins and nucleic acid of bacteria .

Biochemical Pathways

The biochemical pathway of Methenamine Allyl Iodide involves the hydrolysis of the compound to ammonia and formaldehyde in an acidic environment . This reaction results in the formation of bactericidal formaldehyde, which denatures proteins and nucleic acid of bacteria, thereby inhibiting their growth .

Pharmacokinetics

Methenamine Allyl Iodide is readily absorbed from the gastrointestinal tract . About 10-30% of the oral dose is hydrolyzed by gastric acidity to formaldehyde and ammonia . The compound’s antibacterial effects are maximal when urine pH is ≤5.5 .

Result of Action

The result of Methenamine Allyl Iodide’s action is the prevention of bacterial growth in the urinary tract . By inhibiting the multiplication of bacteria in urine, Methenamine Allyl Iodide helps prevent and treat urinary tract infections .

Action Environment

The action of Methenamine Allyl Iodide is influenced by the pH of the environment. Therefore, the efficacy of Methenamine Allyl Iodide is dependent on the acidity of the urine . Some treatment regimens include the use of ascorbic acid to further acidify the urinary environment .

生化分析

Biochemical Properties

Methenamine allyl iodide is known to interact with cadmium, forming a characteristic crystalline precipitate in neutral or slightly acidic solutions . This property makes it useful as a reagent for the detection and determination of cadmium .

Cellular Effects

Methenamine allyl iodide is an anti-infective agent most commonly used in the treatment of urinary tract infections . Its anti-infective action derives from the slow release of formaldehyde by hydrolysis at acidic pH . Formaldehyde is considered to be highly bactericidal .

Molecular Mechanism

The mechanism of action of Methenamine allyl iodide involves its hydrolysis to formaldehyde in an acidic environment (pH<6) . Formaldehyde, the product of this reaction, is highly bactericidal and inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids .

Temporal Effects in Laboratory Settings

It is known that the compound is very soluble in water, suggesting that it may be readily distributed and metabolized in biological systems .

Dosage Effects in Animal Models

Related compounds such as methenamine hippurate have been used in veterinary medicine for the management of recurrent urinary tract infections .

Metabolic Pathways

It is known that methenamine, a related compound, is hydrolyzed to formaldehyde in acidic environments .

Transport and Distribution

Iodide, a component of the compound, is known to be readily absorbed from the gastrointestinal tract and cleared by the kidney and the thyroid .

Subcellular Localization

Given its solubility in water, it is likely to be found in the cytoplasm and possibly within organelles that have an acidic environment, given its mechanism of action .

属性

IUPAC Name |

1-prop-2-enyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N4.HI/c1-2-3-13-7-10-4-11(8-13)6-12(5-10)9-13;/h2H,1,3-9H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNFHPSPNQSWME-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]12CN3CN(C1)CN(C3)C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958094 | |

| Record name | 1-(Prop-2-en-1-yl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36895-62-2 | |

| Record name | 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-(2-propen-1-yl)-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36895-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methenamine allyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036895622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methenamine allyl iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methenamine allyl iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Prop-2-en-1-yl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methenamine allyloiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHENAMINE ALLYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5ZE17E26T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl 4-nitrobenzoate](/img/structure/B543435.png)

![2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol](/img/structure/B543459.png)

![N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine](/img/structure/B544361.png)

![2-[(3S)-1-[7-[[1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-yl]-propylamino]heptyl]pyrrolidin-3-yl]-2,2-di(phenyl)acetamide](/img/structure/B545295.png)

![2-Methylpyrazolo[1,5-a][3,1]benzoxazin-5-imine](/img/structure/B545687.png)

![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B545996.png)

![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B545997.png)

![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B545998.png)

![(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid](/img/structure/B546026.png)